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Mechanism of Action and Signaling Pathway

Miransertib directly targets the AKT kinase within the PI3BK-AKT-mTOR signaling pathway [1]. This
pathway is crucial for regulating fundamental cellular processes, and its overactivation—often due to
mutations in genes like PIK3CA or AKT1—druns uncontrolled cellular growth and survival [2] [3]. As an

allosteric inhibitor, Miransertib binds to AKT outside its active site, blocking its activation and function [4]

[5].

The following diagram illustrates the PI3K-AKT-mTOR pathway and Miransertib's inhibitory role.
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Diagram: Miransertib inhibits the PI3K-AKT-mTOR pathway. Gain-of-function mutations in PIK3CA or

AKTT1 (highlighted in yellow) lead to constitutive pathway activation. Miransertib (blue) acts as an allosteric
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inhibitor by binding to inactive AKT, preventing its phosphorylation and activation, thereby downregulating

downstream signals for cell growth and survival [2] [1] [5].

Clinical Applications and Indications

Miransertib is primarily being studied for rare diseases driven by mutations in the PI3K-AKT pathway, with

research also exploring its potential in other areas.

¢ PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome: The most advanced
clinical development for Miransertib is in these rare mosaic overgrowth disorders [2]. The Phase 1/2
MOSAIC trial demonstrated that Miransertib was safe and tolerable in patients, including children [2].
Case reports have shown symptomatic improvement, such as reduced overgrowth volume and
decreased pain [3] [6].

¢ Oncology (Solid Tumors and Lymphoma): Miransertib was initially developed as an anticancer
agent [7] [8]. However, clinical development for several cancer indications, including endometrial
cancer, ovarian cancer, lymphoma, and solid tumors, appears to have been discontinued [8].

e Leishmaniasis: Promising preclinical research has identified Miransertib as a potential oral
therapy for visceral and cutaneous leishmaniasis [4]. Studies in infected mice showed it effectively
reduced parasite load, working by enhancing autophagy in host macrophages to kill the intracellular
parasite [4]. This suggests a potential for drug repurposing, though clinical trials are needed.

Key Experimental Data and Protocols

For researchers, detailed methodologies from foundational studies provide critical insights for designing

experiments.

e In Vitro Anti-leishmanial Activity Assessment [4]: This study evaluated Miransertib's efficacy

against Leishmania donovani and L. amazonensis.

o Infection Model: Differentiated human THP-1 or murine RAW264.7 macrophage cells were
infected with stationary-phase promastigotes at an MOI of 20:1 or 1:5 [4].

o Drug Treatment: After 24 hours of infection, cells were treated with Miransertib (0-5 puM) for an
additional 24 hours [4].

o Outcome Measures: Infected cells were stained (Wright-Giemsa) and manually counted. A
parasite rescue and transformation assay was also used: infected cells were lysed with 0.01%
SDS, and rescued amastigotes were transformed into promastigotes in culture at 26°C, with
growth evaluated after 48 hours [4].
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o Key Finding: Miransertib was markedly effective against intracellular amastigotes without
significant toxicity to host macrophages [4].

e Pharmacodynamic Study in Proteus Syndrome [5]: A Phase 0/1 pilot study established a

pharmacodynamically optimal dose for a rare disease population.

o Study Design: Non-randomized, open-label, dose escalation/de-escalation in patients with a
confirmed AKT1 E17K mutation [5].

o Primary Endpoint: A 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue,
measured via serial 3mm punch biopsies [5].

o Dosing: A starting dose of 5 mg/m?/day (much lower than oncology doses) was used. Paired
skin biopsies were taken pre-treatment, at day 15 of cycle 1 (C1D15), and at the end of cycle 3
(C4D1) [5].

o Analysis: Biopsies were split for protein and DNA analysis. Western blotting with antibodies
against pAKT(S473) and pan-AKT was performed, and signals were quantified using imaging
software like ImageJ or Image Studio Lite [5].

o Key Finding: The dose of 5 mg/m?/day led to a 50% reduction in pAKT in 5 out of 6 individuals
and was well-tolerated, establishing it as a starting point for future efficacy trials [5].

Safety and Tolerability Profile

Clinical data, particularly from the Phase 1/2 MOSAIC study, provides a clear picture of Miransertib's

safety in chronic use for overgrowth disorders.

Category Findings

Most Common Drug- Decreased neutrophil count (12.2%), increased blood insulin (10.2%),
Related AEs stomatitis (10.2%) [2].

Grade 3+ Drug-Related One Grade 3 event (deep vein thrombosis) reported [2].

AEs

Serious Outcomes No drug-related AEs led to study discontinuation or death [2].
General Tolerability Safety profile considered acceptable for chronic administration [2] [3].
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Current Status and Future Directions

Miransertib's development path illustrates a successful repurposing strategy from oncology to rare genetic

diseases.

¢ Shift in Clinical Focus: While development has been discontinued for several cancer indications [8],
it remains active in Phase 2 for PROS and Proteus syndrome [9] [2].

e Ongoing Research Needs: Future work needs to confirm efficacy in larger, controlled trials and
define optimal dosing for long-term management [2] [3]. The promising preclinical data for
leishmaniasis warrants clinical validation [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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